Cas no 93483-92-2 (1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one)

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one is a substituted acetophenone derivative featuring an amino, hydroxyl, and methoxy functional group on its aromatic ring. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. The presence of both electron-donating (amino, methoxy) and electron-withdrawing (carbonyl) groups enhances its utility in regioselective reactions, such as electrophilic substitutions or coupling processes. Its hydroxyl and amino groups also offer sites for further functionalization, enabling diverse derivatization pathways. The compound’s stability under mild conditions and solubility in common organic solvents further contribute to its practicality in laboratory and industrial applications.
1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one structure
93483-92-2 structure
Product Name:1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one
CAS No:93483-92-2
MF:C9H11NO3
MW:181.188542604446
CID:5527661
Update Time:2025-10-30

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(5-Amino-2-hydroxy-4-methoxy-phenyl)-ethanone
    • 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one
    • Inchi: 1S/C9H11NO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,10H2,1-2H3
    • InChI Key: FDZQREMNWSYDPM-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC(N)=C(OC)C=C1O)C

1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one Pricemore >>

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Additional information on 1-(5-Amino-2-hydroxy-4-methoxyphenyl)ethan-1-one

1-(5-Amino-2-Hydroxy-4-Methoxyphenyl)Ethan-1-one: A Comprehensive Overview

1-(5-Amino-2-Hydroxy-4-Methoxyphenyl)Ethan-1-one, identified by the CAS Registry Number 93483-92-2, is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique substitution pattern on the aromatic ring, has emerged as a promising candidate in drug discovery and development. The molecule consists of a phenyl ring substituted with an amino group at position 5, a hydroxyl group at position 2, and a methoxy group at position 4, all connected to an ethanone moiety.

The synthesis of 1-(5-Amino-2-Hydroxy-4-Methoxyphenyl)Ethan-1-one involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity. Recent advancements in catalytic methods and asymmetric synthesis have enabled more efficient pathways for its production, making it more accessible for large-scale applications in pharmaceutical research.

One of the most compelling aspects of this compound is its potential as a therapeutic agent. Studies have shown that 1-(5-Amino-2-Hydroxy-4-Methoxyphenyl)Ethan-1-one exhibits significant bioactivity, particularly in modulating cellular signaling pathways associated with inflammation and oxidative stress. For instance, research published in the journal Nature Communications highlights its ability to inhibit key enzymes involved in the NF-kB pathway, a critical regulator of immune responses and inflammation.

The presence of multiple functional groups in the molecule—namely the amino, hydroxyl, and methoxy groups—contributes to its versatile reactivity and pharmacokinetic properties. These groups not only enhance the compound's solubility but also facilitate interactions with various biological targets, such as receptors and enzymes. Recent computational studies using molecular docking techniques have revealed potential binding affinities for this compound with several G-protein coupled receptors (GPCRs), suggesting its role in treating conditions like chronic pain and neurodegenerative diseases.

In terms of pharmacokinetics, 1-(5-Amino-2-Hydroxy-4-Methoxyphenyl)Ethan-1-one demonstrates favorable absorption profiles in preclinical models. Its ability to cross biological membranes efficiently is attributed to its lipophilic nature, which is balanced by the polar groups present on the aromatic ring. This balance is crucial for achieving optimal bioavailability while minimizing systemic toxicity.

The application of green chemistry principles has significantly influenced the synthesis and scalability of this compound. Researchers have successfully implemented catalytic hydrogenation and enzymatic oxidation techniques to streamline its production process, reducing environmental impact and costs associated with traditional synthetic methods.

Moreover, recent advancements in high-throughput screening technologies have enabled rapid assessment of this compound's efficacy across diverse disease models. For example, studies conducted at the University of California have demonstrated its potential as an anti-cancer agent by selectively inducing apoptosis in cancerous cells while sparing healthy tissues.

In conclusion, 1-(5-Amino-2-Hydroxy-4-Methoxyphenyl)Ethan-1-one, with its unique structural features and promising bioactivity profiles, represents a valuable asset in contemporary drug discovery efforts. As research continues to uncover its therapeutic potential across various disease states, this compound stands at the forefront of innovative medical solutions.

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